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molecular formula C10H12BrN3O2 B1510039 tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate CAS No. 937047-04-6

tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate

Cat. No. B1510039
M. Wt: 286.13 g/mol
InChI Key: SIUZUFSQLYFQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431695B2

Procedure details

A 1 L, 3-neck RB flask was fitted with a mechanical stirrer, nitrogen inlet, thermocouple and thermocontroller, and dry-ice acetonitrile cooling. 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester (20 g, 96.5 mmol) was added and dissolved in 350 mL acetonitrile and cooled to below −30° C. 1,3-Dibromo-5,5-dimethylhydantoin (13.79 g, 48.26 mmol) was added as a solid, and the reaction was allowed to warm to rt over 2 h. Analysis by RP-HPLC at 2 h indicated that about 10% starting material remained. The reaction was cooled again to below −30° C. and treated with additional 1,3-dibromo-5,5-dimethylhydantoin (1.3 g, 4.8 mmol). The reaction was allowed to warm slowly to rt over 3 h. The reaction was diluted with 500 mL EtOAc and transferred to a separatory funnel. The organic layer was washed with 1N aq sodium carbonate, water and brine and then dried with sodium sulfate. Filtration of the organic layer through silica gel removed much of the colored impurities. Evaporation of the solvent under vacuum provided reddish oil, which provided orange-brown crystals of the desired product upon seeding (27.16 g, 98%). 1H-NMR (DMSO): δ 10.95 (bs, 1H), 7.61 (d, 1H, J=2.0 Hz), 7.16 (d, 1H, J=2 Hz), 1.44 (s, 9H, J=4.4, 1.7 Hz). MS: LC/MS (+esi), m/z=[M+H].
Name
dry-ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
13.79 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(=O)=O.C(#N)C.[C:7]([C:9]1[N:10]([NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])[CH:11]=[CH:12][CH:13]=1)#[N:8].[Br:22]N1C(C)(C)C(=O)N(Br)C1=O>C(#N)C.CCOC(C)=O>[Br:22][C:12]1[CH:13]=[C:9]([C:7]#[N:8])[N:10]([NH:14][C:15](=[O:21])[O:16][C:17]([CH3:18])([CH3:20])[CH3:19])[CH:11]=1 |f:0.1|

Inputs

Step One
Name
dry-ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)#N
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C=1N(C=CC1)NC(OC(C)(C)C)=O
Step Three
Name
Quantity
13.79 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Four
Name
Quantity
1.3 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L, 3-neck RB flask was fitted with a mechanical stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
cooled to below −30° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled again to below −30° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to rt over 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with 1N aq sodium carbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration of the organic layer through silica gel
CUSTOM
Type
CUSTOM
Details
removed much of the colored impurities
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
provided reddish oil, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(N(C1)NC(OC(C)(C)C)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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